N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine
Description
Properties
IUPAC Name |
N,N-diethyl-5-iminobenzo[a]phenoxazin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17/h5-12,21H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSIDWSTCJNDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
-
Reagents :
-
Conditions :
Mechanistic Insights
The nitrosonium ion () electrophilically nitrosates the amine group of N,N-diethyl-m-phenylenediamine, forming a nitrosamine intermediate. Subsequent Fischer-Hepp rearrangement directs the nitroso group to the para position relative to the diethylamino group. Condensation with 1,6-dihydroxynaphthalene under acidic conditions facilitates cyclization, yielding the benzo[a]phenoxazine scaffold.
Microwave-Assisted Synthesis Using Cs₂CO₃
Microwave irradiation significantly accelerates the synthesis of phenoxazine derivatives. A modified protocol using cesium carbonate () as a base achieves higher yields under milder conditions.
Optimized Protocol
Advantages
-
Reduced reaction time (15 minutes vs. 24 hours).
-
Avoids hazardous nitrosonium salts.
Aqueous-Phase Synthesis with Nitric Oxide
Recent advancements enable the synthesis of phenoxazines in water using nitric oxide (NO) as a nitrosating agent, aligning with green chemistry principles.
Procedure
Applications
This method is particularly suited for bioimaging applications, as the reaction occurs under physiological conditions without organic solvents.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Solvent | Key Advantage |
|---|---|---|---|---|
| Condensation with | 38–45 | 12–24 h | MeCN | High purity |
| Microwave-assisted | 85 | 15 min | DMF | Rapid and scalable |
| Aqueous NO | 28–32 | 6 h | Water | Biocompatible conditions |
Spectral Characterization
NMR Spectroscopy
Mass Spectrometry
IR Spectroscopy
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine has shown promise in the development of antiprotozoal agents, particularly against Plasmodium falciparum, the causative agent of malaria. Studies indicate that compounds within this class can inhibit the growth of malaria parasites, making them candidates for further drug development .
Biological Studies
The compound is utilized as a fluorescent probe in biological research. Its ability to emit fluorescence upon excitation allows it to be used in various imaging techniques, aiding in cellular and molecular studies. This application is particularly valuable in tracking biological processes and understanding cellular mechanisms.
Materials Science
In materials science, this compound is employed in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings, where color stability and intensity are critical.
Case Study 1: Antimalarial Activity
A study demonstrated that this compound exhibited significant antimalarial activity when tested against Plasmodium falciparum. The results indicated a reduction in parasitemia levels in infected mice models, showcasing its potential as a therapeutic agent .
Case Study 2: Fluorescent Probes
In another study, researchers utilized this compound as a fluorescent probe to visualize cellular processes. The compound's fluorescence properties allowed for real-time imaging of cellular dynamics, providing insights into cellular behavior under various conditions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular components, leading to its observed effects. The exact pathways and targets can vary depending on the application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
*LogP estimated using substituent contributions.
†Estimated based on Cresyl Violet analogs .
‡Predicted using PubChem data .
Key Observations:
- Substituent Effects: Diethylamino group: Enhances lipophilicity (higher LogP) compared to primary amines (e.g., Cresyl Violet), improving membrane permeability for biomedical applications . Aryl-imino groups: The 4-methoxyphenylimino substituent in the antimalarial analog increases planarity and π-stacking, contributing to potent activity against Plasmodium falciparum . Long alkyl chains: Chromoionophore III’s octadecylimino group drastically increases hydrophobicity (LogP ~8.9), making it suitable for ion-selective membranes .
- Spectroscopic Properties: Substitution at position 5 minimally affects λmax in methanol (~590–610 nm), as the conjugated core dominates absorption. Electron-donating groups (e.g., -OCH₃) may cause slight red shifts .
Biological Activity
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 317.39 g/mol. Its structure features a phenoxazine core, which is known for its biological activity, particularly in antifungal and antimalarial applications .
Synthesis
The synthesis of this compound involves several steps, including the formation of the phenoxazine framework followed by the introduction of the diethylamino group. The detailed synthetic pathways can be found in various chemical literature, highlighting the importance of substituent positioning on the biological activity of the resulting compounds .
Antifungal Activity
Recent studies have demonstrated that derivatives of phenoxazines, including this compound, exhibit notable antifungal properties. For instance, compounds with specific substitutions at the 5 and 9 positions showed potent activity against Saccharomyces cerevisiae, indicating their potential as antifungal agents .
| Compound | Position 5 Substituent | Position 9 Substituent | Antifungal Activity |
|---|---|---|---|
| A | Amino | Propylamino | High |
| B | Aminopropyl | Dipropylamino | Moderate |
| C | Diethyl | Ethyl | Low |
Antimalarial Activity
In addition to antifungal effects, this compound has been investigated for its antimalarial properties. A study indicated that this compound and its derivatives enhance the efficacy of established antimalarial drugs like Artemether-Lumefantrine . The mechanism appears to involve interference with parasite metabolism, although further studies are needed to elucidate the exact pathways.
Case Studies
- Antifungal Efficacy : In a comparative study, various benzo[a]phenoxazine derivatives were tested against fungal strains. The compound with an amino group at position 5 and an aminopropyl group at position 9 exhibited the highest antifungal activity, effectively inhibiting fungal growth in vitro .
- Antimalarial Synergy : A recent investigation into a series of phenoxazine derivatives showed that this compound significantly enhances the antimalarial action when used in combination with other drugs, suggesting a potential for developing more effective treatment regimens .
Q & A
Q. What are the established synthetic routes for N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine, and what critical parameters govern yield optimization?
The compound is synthesized via condensation reactions between halogenated benzo[a]phenoxazine intermediates and substituted amines. For example, derivatives are prepared by reacting 5-chloro-benzo[a]phenoxazin-9-amine with diethylamine under reflux in anhydrous ethanol, catalyzed by triethylamine. Key parameters include:
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR : - and -NMR to verify substitution patterns (e.g., diethylamino protons at δ 1.2–1.4 ppm and aromatic protons in the benzo[a]phenoxazine core).
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 364.1912) validate the molecular formula.
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What in vitro biological assays are used to evaluate its antiprotozoal activity?
Standard protocols include:
- Plasmodium falciparum K1 strain : Assessed via -hypoxanthine incorporation assays (IC = 0.040 μM; selective index = 1425).
- Cytotoxicity : Tested against mammalian L6 cells to calculate selectivity indices.
- Dose-response curves : Generated using serial dilutions (0.001–10 μM) and nonlinear regression analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenoxazine core) influence bioactivity and selectivity?
Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : Substitution at the 4-position of the phenylimino group enhances antiplasmodial activity (e.g., IC = 0.040 μM vs. 0.12 μM for unsubstituted analogs).
- Alkyl chain length : Longer chains (e.g., octadecanoylimino in ETH 5294) improve lipid membrane interaction but reduce solubility.
- Diethylamino group : Critical for charge distribution, affecting protozoal membrane penetration .
Q. What mechanistic hypotheses explain its antiprotozoal activity, and how can they be tested experimentally?
Proposed mechanisms include:
- Heme polymerization inhibition : Common in antimalarial phenoxazines. Test via spectrophotometric assays measuring heme detoxification disruption.
- Mitochondrial electron transport chain interference : Use oxygen consumption assays with isolated protozoal mitochondria.
- DNA intercalation : Evaluate via fluorescence quenching of ethidium bromide-DNA complexes .
Q. How can HPLC methods be optimized for quantifying the compound in biological matrices?
Recommended parameters:
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid for peak sharpness.
- Detection : UV-Vis at 580 nm (λ for benzo[a]phenoxazines) or fluorescence (ex/em = 550/620 nm).
- Validation : Linearity (R > 0.995), LOD ≤ 10 ng/mL, and recovery ≥90% in spiked plasma samples .
Q. How should researchers address contradictory data in cytotoxicity profiles across studies?
Potential factors include:
- Assay conditions : Variations in serum content (e.g., 10% FBS vs. serum-free) may alter compound stability.
- Cell line specificity : L6 fibroblasts vs. HepG2 hepatocytes show differential metabolic activity.
- Purity verification : Confirm via HPLC and elemental analysis to rule out impurity-driven toxicity .
Q. What strategies enhance its utility as a fluorescent probe for ion sensing?
- Photostability optimization : Use argon-saturated buffers to reduce photobleaching.
- Selectivity tuning : Introduce crown ethers or thiacalixarenes to the phenoxazine core for cation recognition.
- Quantum yield measurement : Compare emission intensity with rhodamine B as a reference standard .
Methodological Notes
- SAR Study Design : Systematically vary substituents (e.g., alkyl, aryl, electron-withdrawing/donating groups) and correlate changes with bioactivity using multivariate regression models.
- Data Validation : Replicate assays ≥3 times with independent synthetic batches to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
